molecular formula C26H36O5 B12427487 (4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione

(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione

Cat. No.: B12427487
M. Wt: 428.6 g/mol
InChI Key: GCKPNTJTCYXRBU-XLJRXVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro2,1-fbenzofuran-2,7-dione is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. The synthetic route typically starts with the construction of the phenanthro2,1-fbenzofuran skeleton, followed by the introduction of hydroxyl, hydroxymethyl, and propyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction : The carbonyl groups can be reduced to form alcohols.
  • Substitution : The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
  • Oxidation : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
  • Substitution : Common reagents include halogenating agents (e.g., thionyl chloride, SOCl₂) and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.
  • Medicine : Investigated for its potential therapeutic effects in treating various diseases.
  • Industry : Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of multiple stereocenters, hydroxyl, and hydroxymethyl groups, and the propyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione

InChI

InChI=1S/C26H36O5/c1-4-5-17-12-26(14-27)21(31-17)11-19-18-7-6-15-10-16(28)8-9-24(15,2)22(18)20(29)13-25(19,3)23(26)30/h8-10,17-22,27,29H,4-7,11-14H2,1-3H3/t17?,18-,19-,20-,21+,22+,24-,25-,26-/m0/s1

InChI Key

GCKPNTJTCYXRBU-XLJRXVASSA-N

Isomeric SMILES

CCCC1C[C@@]2([C@H](O1)C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C2=O)C)O)C)CO

Canonical SMILES

CCCC1CC2(C(O1)CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2=O)C)O)C)CO

Origin of Product

United States

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